Nedocromil-d3 Sodium is a sodium salt derivative of Nedocromil, a compound primarily used in the treatment of asthma and allergic conditions. It functions as a mast cell stabilizer, inhibiting the release of inflammatory mediators from these cells. The compound is recognized for its role in preventing bronchospasm and alleviating symptoms associated with asthma.
Nedocromil-d3 Sodium is synthesized from various chemical precursors, notably m-anisidine, through a series of reactions involving Friedel-Crafts acylation and subsequent transformations. This compound is often derived from formulations intended for inhalation therapy or topical applications in dermatological contexts.
Nedocromil-d3 Sodium falls under the category of anti-inflammatory agents and mast cell stabilizers. It is classified as a chromone derivative, sharing structural similarities with other compounds like sodium cromoglicate, which also serves similar therapeutic purposes.
The synthesis of Nedocromil-d3 Sodium involves multiple steps:
Nedocromil-d3 Sodium has the following molecular formula:
The structure features a chromone backbone with various functional groups that facilitate its activity as a mast cell stabilizer.
The structural representation highlights the chromone ring system, which is essential for its biological activity .
Nedocromil-d3 Sodium participates in several chemical reactions that enhance its therapeutic efficacy:
The compound's ability to stabilize mast cells can be attributed to its structural features that allow it to bind effectively to receptor sites involved in inflammatory responses.
Nedocromil-d3 Sodium acts primarily by stabilizing mast cells, thereby inhibiting their degranulation upon allergen exposure. This stabilization prevents the release of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins.
Relevant data indicates that the compound exhibits low absorption when administered intravenously but is effectively eliminated unchanged via urine (approximately 70%) and feces (30%) within a short half-life of about 3.3 hours .
Nedocromil-d3 Sodium is primarily utilized in:
Nedocromil-d3 sodium (C19H14D3NNa2O7) represents a strategically deuterated analogue of nedocromil sodium, where three hydrogen atoms at the ethyl group's methyl position (C9-CH2CH3) are replaced by deuterium atoms. This modification preserves the core benzopyrone structure—a tricyclic system comprising fused pyran and quinoline rings with dicarboxylate functionalities—while introducing isotopic labels at metabolically vulnerable sites. The molecular weight increases from 371.35 g/mol to 374.37 g/mol, maintaining identical crystalline morphology to the non-deuterated compound as confirmed by powder X-ray diffraction (PXRD) analyses. Both compounds predominantly crystallize as the trihydrate phase under ambient conditions (20-25°C, 40-60% RH), with PXRD patterns showing characteristic peaks at 2θ = 7.2°, 14.5°, and 21.8° [1].
Deuterium substitution induces subtle but measurable vibrational alterations in infrared spectra. The asymmetric stretching band of the carboxylate group (νas(COO-) shifts from 1575 cm-1 to 1572 cm-1, while C–D stretching vibrations emerge at 2120–2200 cm-1, absent in the protiated form. Nuclear magnetic resonance (NMR) spectroscopy reveals the most significant changes: the ethyl group's methyl proton signal (triplet, δ 1.35 ppm) disappears in 1H-NMR, replaced by a residual quintet in 2H-NMR spectra at δ 1.34 ppm, confirming site-specific deuteration [1] [6].
Table 1: Hydrate Phases of Nedocromil Sodium and Deuterated Analogues
Hydrate Form | Stability Range | Water Content (mol/mol) | Crystalline Structure |
---|---|---|---|
Monohydrate | 0–6.4% RH | 1.0 | Monoclinic |
Trihydrate | 6.4–79.5% RH | 3.0 | Orthorhombic |
Heptahemihydrate | >80% RH | 3.5 | Triclinic |
Anhydrate | >150°C | 0 | Amorphous |
Deuterium incorporation into nedocromil sodium employs late-stage hydrogen-isotope exchange (HIE) and precursor-directed biosynthesis, with HIE emerging as the most efficient industrial-scale methodology. The HIE approach utilizes flow chemistry systems featuring a fixed-bed reactor packed with heterogeneous catalysts (e.g., Raney nickel or Pd/C). Nedocromil sodium dissolved in D2O is circulated through the reactor at 80–100°C and 10–15 bar pressure, facilitating selective H/D exchange at the ethyl group's α-position within 30–60 minutes. Pretreatment of Raney nickel with caffeine enhances deuterium incorporation efficiency to >98%, minimizing side reactions like decarboxylation or ring deuteration [9].
Alternative synthetic routes include:
Flow chemistry systems significantly outperform batch reactors in deuteration efficiency (98% vs. 75–85%) due to precise control over residence time, temperature, and catalyst-substrate contact. The "tube-in-tube" reactor design enables efficient gas-liquid transfer when using D2 gas as a deuterium source, further enhancing atom economy [9].
Table 2: Comparison of Isotopic Labeling Techniques for Nedocromil-d3 Sodium
Method | Deuteration Efficiency | Reaction Time | Key Advantages | Limitations |
---|---|---|---|---|
Flow HIE (Raney Ni/D2O) | 98–99% | 30–60 min | Scalable, low D2O consumption | Requires catalyst optimization |
Precursor-directed | 99.5% | 48–72 h | High regioselectivity | Costly precursors |
Enzymatic exchange | 85–90% | 24 h | Mild conditions | Moderate purity |
Batch HIE (Pd/C) | 75–85% | 6–12 h | Simple setup | Low selectivity |
Nedocromil-d3 sodium exhibits nearly identical thermodynamic behavior to its non-deuterated counterpart but demonstrates altered kinetic stability due to deuterium's mass effect. Both compounds form three crystalline hydrates with distinct stability zones defined by relative humidity (RH) and temperature:
Deuteration reduces the intrinsic dissolution rate (IDR) by 12–15% at 25°C (0.32 ± 0.03 mg/cm2/min vs. 0.37 ± 0.04 mg/cm2/min for nedocromil sodium), attributed to strengthened hydrogen bonding in the crystal lattice. Equilibrium solubility remains comparable (0.956 ± 0.010 M for heptahemihydrate), while the critical RH for hydrate transitions increases slightly (trihydrate-to-heptahemihydrate transition: 82.5% RH vs. 79.5% RH) [1] [2].
Accelerated stability studies (40°C/75% RH) reveal that nedocromil-d3 sodium maintains >95% chemical purity after 6 months, with deuterium retention >98.5% in sealed containers. However, exposure to RH >85% induces irreversible phase conversion to heptahemihydrate, reducing aerosol performance in dry powder inhalers by 30–40% due to increased particle cohesion [2].
Rigorous quantification of deuterium incorporation employs orthogonal analytical techniques:
Validation parameters for regulatory acceptance include:
Table 3: Analytical Methods for Deuterium Validation
Parameter | Method | Acceptance Criteria | Typical Results |
---|---|---|---|
Deuterium incorporation | HRMS | ≥98.5% (M+3 abundance) | 98.7–99.2% |
Site specificity | LC-MS/MS (MRM 316→272) | No protiated fragment ions | 100% site-specific |
Residual solvent | GC-MS (D2O, ethanol-d6) | <500 ppm each | <200 ppm |
Phase purity | PXRD | Match trihydrate reference | Rwp < 5% |
Hydrate stability | Dynamic Vapor Sorption | Trihydrate at 40% RH | Mass change < 1.5% |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: